6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
Overview
Description
6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with various substituents through a series of reactions such as halogenation, alkylation, and amide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the quinoline ring.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial, antiviral, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of quinoline compounds are often explored for their potential as drugs. This compound could be a candidate for further development as a pharmaceutical agent, pending studies on its efficacy and safety.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that are influenced by its binding to these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, quinine, and mefloquine. These compounds share a common quinoline core but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
What sets 6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide apart is its specific combination of substituents, which may confer unique properties not found in other quinoline derivatives. This uniqueness could be reflected in its binding affinity to specific targets, its pharmacokinetic profile, or its overall efficacy in various applications.
Properties
IUPAC Name |
6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4OS/c1-13-10-16(14(2)28-13)20-12-18(17-11-15(22)4-5-19(17)23-20)21(27)24-26-8-6-25(3)7-9-26/h4-5,10-12H,6-9H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLADSKYZYZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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